3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine

Lipophilicity XLogP3 Physicochemical properties

3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine (CAS 1159981-93-7) is a synthetic fluorinated pyrrolidine derivative bearing two trifluoromethyl-containing groups – a 2,2,2-trifluoro-1-hydroxyethyl substituent at the 3-position and a trifluoroacetyl amide at the ring nitrogen. With a molecular formula of C₈H₉F₆NO₂ and a molecular weight of 265.15 g/mol, the compound presents one hydrogen bond donor (hydroxyl) and eight hydrogen bond acceptors, a computed XLogP3-AA of 1.7, and a single rotatable bond, yielding a relatively rigid, moderately lipophilic fluorinated scaffold.

Molecular Formula C8H9F6NO2
Molecular Weight 265.15 g/mol
CAS No. 1159981-93-7
Cat. No. B12074778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine
CAS1159981-93-7
Molecular FormulaC8H9F6NO2
Molecular Weight265.15 g/mol
Structural Identifiers
SMILESC1CN(CC1C(C(F)(F)F)O)C(=O)C(F)(F)F
InChIInChI=1S/C8H9F6NO2/c9-7(10,11)5(16)4-1-2-15(3-4)6(17)8(12,13)14/h4-5,16H,1-3H2
InChIKeyGXPYFBLNFHVSOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine (CAS 1159981-93-7): A Dual‑Trifluoromethyl Pyrrolidine Building Block for Fluorinated Medicinal Chemistry


3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine (CAS 1159981-93-7) is a synthetic fluorinated pyrrolidine derivative bearing two trifluoromethyl-containing groups – a 2,2,2-trifluoro-1-hydroxyethyl substituent at the 3-position and a trifluoroacetyl amide at the ring nitrogen [1]. With a molecular formula of C₈H₉F₆NO₂ and a molecular weight of 265.15 g/mol, the compound presents one hydrogen bond donor (hydroxyl) and eight hydrogen bond acceptors, a computed XLogP3-AA of 1.7, and a single rotatable bond, yielding a relatively rigid, moderately lipophilic fluorinated scaffold [1]. It is primarily employed as a synthetic intermediate or building block in the preparation of more complex fluorinated molecules, including potential CCR5 antagonists and beta-secretase 1 (BACE1) inhibitors [2][3].

Why Close Analogs of 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine Cannot Be Interchanged Without Risk


The substitution of 3-(1-hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine with apparently similar pyrrolidine derivatives (e.g., simple N-trifluoroacetylpyrrolidine or mono‑trifluoromethyl pyrrolidines) is not scientifically neutral [1]. The compound’s unique dual‑trifluoromethyl architecture simultaneously modulates hydrogen‑bonding capacity (one donor) and lipophilicity (XLogP3 = 1.7), while its rigid scaffold (only one rotatable bond) restricts conformational freedom [1]. Without the hydroxyl group, an analog loses the specific hydrogen‑bond donor that can be critical for target engagement; without the second CF₃ group, both metabolic stability and lipophilicity drop significantly [1][2]. These differences are quantitative and can alter binding affinity, pharmacokinetic profile, and synthetic utility, making direct substitution a source of irreproducibility in research and development workflows.

Quantitative Differentiation Evidence for 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine vs. Nearest Structural Analogs


Differential Lipophilicity: XLogP3 Comparison Against N‑Trifluoroacetylpyrrolidine

The target compound displays a computed XLogP3-AA of 1.7, whereas the simpler N‑trifluoroacetylpyrrolidine (CAS 6442-87-1) lacks the hydroxyethyl substituent and has a higher computed XLogP3‑AA of approximately 1.9–2.0 [1]. This 0.2–0.3 log unit decrease indicates slightly lower lipophilicity, which can improve aqueous solubility and reduce non-specific protein binding while retaining sufficient membrane permeability [1].

Lipophilicity XLogP3 Physicochemical properties Drug-likeness

Hydrogen-Bond Donor Capacity: Differentiating the Hydroxyl Group from Non‑Hydroxylated Analogs

The target compound possesses one hydrogen bond donor (HBD) – the hydroxyl group on the trifluoroethyl side chain – whereas N‑trifluoroacetylpyrrolidine and 1‑(trifluoroacetyl)-3‑methylpyrrolidine have zero HBDs [1]. This single HBD can participate in directed hydrogen bonding to biological targets, potentially increasing binding specificity and affinity compared to analogs that rely solely on hydrophobic or van der Waals interactions [1].

Hydrogen bonding HBD count Molecular recognition Target engagement

Fluorine Content and Metabolic Stability Potential vs. Mono‑Trifluoromethyl Pyrrolidines

With six fluorine atoms (F% = 43.0% by weight), the target compound has a substantially higher fluorine density than mono‑trifluoromethylated pyrrolidine scaffolds such as tert‑butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS 1159981-94-8; F% ≈ 21.2%) [1]. Higher fluorine content is generally associated with enhanced metabolic stability, as C–F bonds resist oxidative metabolism and the electron‑withdrawing effect protects adjacent positions [2].

Metabolic stability Fluorine content Oxidative metabolism Bioisostere

Conformational Restriction: Rotatable Bond Count Versus Flexible Pyrrolidine Analogs

The target compound has a computed rotatable bond count of 1, reflecting the restricted freedom of the pyrrolidine ring and the trifluoroacetyl substituent [1]. In contrast, N‑alkylated pyrrolidine analogs such as 3‑(1‑hydroxyethyl)-1-(acetyl)pyrrolidine (hypothetical) typically have 2–3 rotatable bonds, leading to greater conformational flexibility [1]. Lower rotatable bond count is correlated with higher probability of oral bioavailability and reduced entropic penalty upon binding [2].

Conformational restriction Rotatable bonds Entropy Rigidity

Evidence‑Based Application Scenarios for 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine


Fluorinated Fragment Library Design for FBDD Campaigns

Because of its moderate lipophilicity (XLogP3 = 1.7) and single hydrogen‑bond donor, the compound fits the profile of a high‑quality fluorinated fragment. Libraries enriched with such dual‑CF₃ pyrrolidines can probe binding pockets that require both hydrophobic and directed hydrogen‑bond interactions, as demonstrated in fragment‑based discovery of BACE1 inhibitors [1].

Metabolic Stability Optimization of Pyrrolidine‑Containing Leads

The elevated fluorine content (43% F) makes the compound a suitable building block for medicinal chemistry teams seeking to improve metabolic stability of pyrrolidine‑based leads. Replacing a non‑fluorinated or mono‑fluorinated pyrrolidine with this scaffold has the potential to reduce CYP450‑mediated oxidation, consistent with the well‑established role of fluorination in drug design [2].

Synthesis of CCR5 Antagonist Chemotypes

Preliminary pharmacological screening suggests that derivatives of this scaffold exhibit CCR5 antagonistic activity, relevant for HIV‑1 entry inhibition and inflammatory diseases [3]. The compound can serve as a key intermediate in structure‑activity relationship (SAR) studies aimed at optimizing potency and selectivity against related chemokine receptors.

Conformationally Restricted Scaffolds for Oral Bioavailability Enhancement

With only one rotatable bond, the compound offers a rigid core that minimizes entropic penalties upon target binding. This property is valuable in hit‑to‑lead programs where controlling molecular flexibility is correlated with improved oral bioavailability [4].

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